

In-Depth Technical Guide to the Cadmium-Gold (Cd-Au) Phase Diagram

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Compound of Interest		
Compound Name:	Cadmium;gold	
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This technical guide provides a comprehensive overview of the cadmium-gold (Cd-Au) binary alloy system, intended for researchers, scientists, and professionals in drug development with an interest in materials science. The document details the phase equilibria, crystallographic data of intermetallic compounds, and the thermodynamic properties of Cd-Au alloys. A thorough description of the experimental methodologies used to determine the phase diagram is also presented.

Introduction to the Cadmium-Gold System

The cadmium-gold system is characterized by a series of solid solutions and intermetallic compounds, exhibiting complex phase transformations. The significant difference in vapor pressure between cadmium and gold presents challenges in experimental investigations. Nevertheless, various studies have employed techniques such as thermal analysis, X-ray diffraction, and isopiestic measurements to establish the phase relationships. Notably, there have been some discrepancies in the literature regarding the precise boundaries of the alpha phases on the low-cadmium side of the diagram.

Phase Diagram and Invariant Reactions

The equilibrium phase diagram of the Cd-Au system features several invariant reactions, including peritectic and eutectoid transformations. The key reactions are summarized in the table below.

Table 1: Invariant Reactions in the Cd-Au System



Reaction	Temperature (°C)	Composition (at. % Cd)	Reaction Equation
Peritectic	790	~15	$L + \alpha \leftrightarrow \alpha'$
Peritectic	630	~30	L + α' ↔ β
Eutectoid	495	~47.5	β ↔ β' + γ
Peritectic	510	~55	L + γ ↔ δ
Peritectic	398	~75	L + δ ↔ ε
Eutectic	308	~95	L ↔ ε + (Cd)

Note: The exact temperatures and compositions for these reactions can vary slightly between different literature sources.

Intermetallic Phases and Crystallographic Data

Several intermetallic compounds are formed in the Cd-Au system, each with a distinct crystal structure. The crystallographic data for the prominent phases are presented in Table 2.

Table 2: Crystallographic Data for Phases in the Cd-Au System

Composition (at. % Cd)	Pearson Symbol	Space Group	Prototype
0 - ~17	cF4	Fm-3m	Cu
~25 - 35	hP2	P6₃/mmc	Mg
~42 - 50	cP2	Pm-3m	CsCl
~47.5	oP4	Pmma	AuCd
~50	cl52	I-43m	Cu ₅ Zn ₈
~58	hP2	P6₃/mmc	Mg
~80	hP3	P6₃/mmc	Cd₃Au
	(at. % Cd) 0 - ~17 ~25 - 35 ~42 - 50 ~47.5 ~50 ~58	(at. % Cd) Symbol 0 - ~17 cF4 ~25 - 35 hP2 ~42 - 50 cP2 ~47.5 oP4 ~50 cl52 ~58 hP2	(at. % Cd) Symbol Space Group 0 - ~17 cF4 Fm-3m ~25 - 35 hP2 P63/mmc ~42 - 50 cP2 Pm-3m ~47.5 oP4 Pmma ~50 cl52 l-43m ~58 hP2 P63/mmc



Experimental Protocols

The determination of the Cd-Au phase diagram relies on a combination of experimental techniques to identify phase transitions and characterize the crystal structures of the alloys.

Sample Preparation

High-purity cadmium (99.999%) and gold (99.99%) are used as starting materials. Alloys of desired compositions are prepared by weighing the constituent elements and melting them together in sealed, evacuated quartz ampoules to prevent oxidation and the loss of volatile cadmium. The molten alloys are typically homogenized by holding them at a temperature above the liquidus for an extended period, followed by quenching in water to retain the high-temperature phases or slow cooling to achieve equilibrium at lower temperatures.

Differential Thermal Analysis (DTA)

Differential thermal analysis is employed to determine the temperatures of phase transitions.

Procedure:

- A small, representative sample of the prepared alloy (typically 10-20 mg) is placed in an alumina or graphite crucible.
- An inert reference material, such as alumina, is placed in an identical crucible.
- The sample and reference are heated and cooled at a controlled rate (e.g., 5-10 °C/min) in an inert atmosphere (e.g., argon).
- The temperature difference between the sample and the reference is continuously recorded as a function of the sample temperature.
- Endothermic or exothermic peaks in the DTA curve correspond to phase transformations such as melting, solidification, and solid-state reactions. The onset temperature of these peaks is taken as the transformation temperature.

X-ray Diffraction (XRD)



X-ray diffraction is used to identify the crystal structures of the different phases present in the alloys at various temperatures and compositions.

Procedure:

- Alloy samples are prepared in powder form by filing or crushing the homogenized ingots.
- The powder is annealed in evacuated quartz capillaries to relieve stresses induced during preparation.
- For high-temperature studies, a high-temperature XRD camera or a diffractometer with a heating stage is used.
- The samples are exposed to monochromatic X-radiation (commonly Cu Kα).
- The diffracted X-rays are detected, and the diffraction pattern (intensity versus diffraction angle 2θ) is recorded.
- The crystal structure of the phases present is determined by comparing the experimental diffraction patterns with standard crystallographic databases (e.g., the Powder Diffraction File). Lattice parameters are calculated from the positions of the diffraction peaks.

Metallography

Metallographic examination reveals the microstructure of the alloys, providing information about the phases present, their morphology, and their distribution.

Procedure:

- A small section of the alloy is mounted in a polymer resin.
- The mounted sample is ground using progressively finer grades of silicon carbide paper (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant.
- The ground sample is then polished using diamond pastes of decreasing particle size (e.g., 6 μm, 3 μm, 1 μm) on a polishing cloth. A final polishing step with a fine alumina or silica suspension may be used to obtain a mirror-like surface.

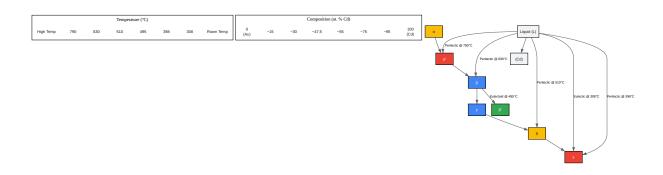


- The polished surface is etched with a suitable chemical reagent to reveal the microstructure. A common etchant for gold alloys is a solution of potassium cyanide or a mixture of nitric and hydrochloric acids (aqua regia), used with extreme caution.
- The etched surface is examined using an optical microscope or a scanning electron microscope (SEM). The different phases can be distinguished by their morphology, color, and etching characteristics. The composition of the phases can be determined using energydispersive X-ray spectroscopy (EDS) in the SEM.

Logical Relationships in Phase Transformations

The sequence of phase transformations in the Cd-Au system as a function of composition and temperature can be visualized. The following diagram illustrates the major phase fields and transformations.





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Caption: A simplified representation of the phase transformations in the Cd-Au system.

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